molecular formula C12H22N2O2 B1436481 tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 2031258-46-3

tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No. B1436481
M. Wt: 226.32 g/mol
InChI Key: XLKQNJITZONLDY-UHFFFAOYSA-N
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Description

    Tert-butyl group (t-Bu) : The tert-butyl group (also known as t-Bu) is a common aliphatic motif. It provides steric congestion and conformational rigidity in organic and organometallic molecules. The high bond dissociation energy (~100 kcal/mol) and limited accessibility of tert-butyl CH bonds make them challenging for chemical modification without directing groups .

Chemical Reactions Analysis

  • Hydroxylation of tert-butyl CH Bonds : Recent research has demonstrated the non-directed catalytic hydroxylation of sterically congested primary C−H bonds within the tert-butyl group. An electron-poor manganese catalyst, operating in nonafluoro-tert-butyl alcohol (NFTBA), generates a powerful manganese-oxo species that selectively oxidizes tert-butyl C−H bonds. This approach enables site-selective and product chemoselective hydroxylation, yielding primary alcohols as dominant products .

properties

IUPAC Name

tert-butyl 3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-4-6-12(9,13)8-14/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKQNJITZONLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 3
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 4
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 5
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 6
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

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